4,6,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
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Overview
Description
4,6,7-Trimethyl-2,3-dihydrobenzofuran-5-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are found in various natural products. This compound, with its unique structural features, has garnered interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation to introduce the aldehyde functionality .
Industrial Production Methods
Industrial production methods for this compound often involve catalytic processes to ensure high yield and purity. The use of palladium-catalyzed coupling reactions and copper-mediated transformations are common in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4,6,7-Trimethyl-2,3-dihydrobenzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents.
Reduction: Formation of alcohols using reducing agents.
Substitution: Introduction of different functional groups at specific positions on the benzofuran ring
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂), nitration using nitric acid (HNO₃)
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4,6,7-Trimethyl-2,3-dihydrobenzofuran-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its role in drug development, particularly in the treatment of diseases like cancer and infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4,6,7-Trimethyl-2,3-dihydrobenzofuran-5-carbaldehyde involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
Angelicin: Another benzofuran derivative with medicinal properties
Uniqueness
4,6,7-Trimethyl-2,3-dihydrobenzofuran-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl groups and aldehyde functionality make it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
89240-22-2 |
---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4,6,7-trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C12H14O2/c1-7-8(2)12-10(4-5-14-12)9(3)11(7)6-13/h6H,4-5H2,1-3H3 |
InChI Key |
AMWYVCNBPNRFDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CCO2)C(=C1C=O)C)C |
Origin of Product |
United States |
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